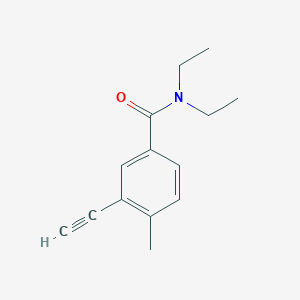
(4-Methyl-3-vinylphenyl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-vinylphenyl)(morpholino)methanone is an organic compound that features a morpholine ring attached to a phenyl group substituted with a methyl and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-vinylphenyl)(morpholino)methanone typically involves the reaction of 4-methyl-3-vinylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: 4-methyl-3-vinylbenzoyl chloride and morpholine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-vinylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Substituted phenyl derivatives: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
(4-Methyl-3-vinylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-vinylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the phenyl group can participate in π-π interactions. The vinyl group may undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenyl)(morpholino)methanone: Lacks the vinyl group, leading to different reactivity and applications.
(3-Vinylphenyl)(morpholino)methanone: Lacks the methyl group, affecting its chemical properties and biological activities.
(4-Methyl-3-vinylphenyl)(piperidino)methanone: Contains a piperidine ring instead of a morpholine ring, resulting in different pharmacological profiles.
Uniqueness
(4-Methyl-3-vinylphenyl)(morpholino)methanone is unique due to the presence of both a methyl and a vinyl group on the phenyl ring, combined with a morpholine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(3-ethenyl-4-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-12-10-13(5-4-11(12)2)14(16)15-6-8-17-9-7-15/h3-5,10H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTVFPPOOCYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
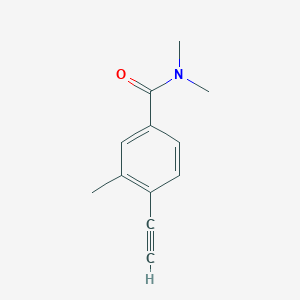
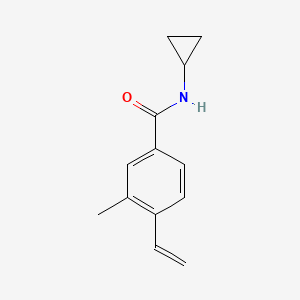
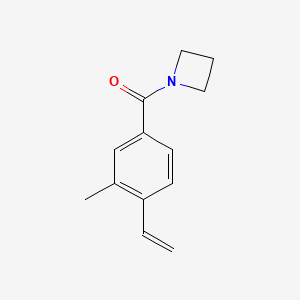
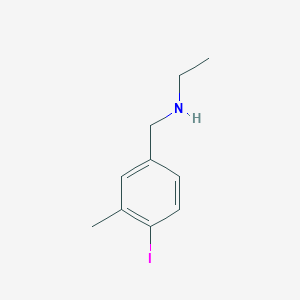
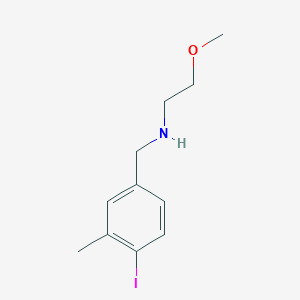
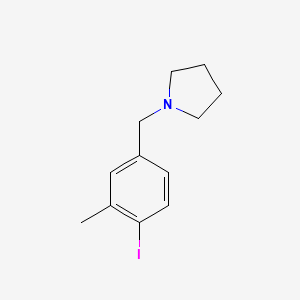
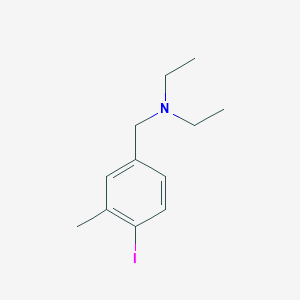

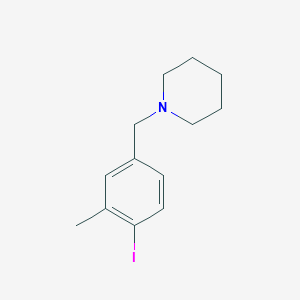
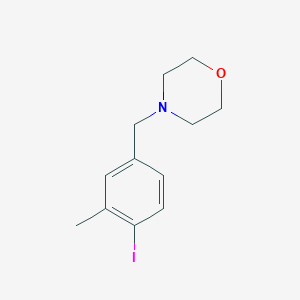
![[(4-Bromo-3-fluorophenyl)methyl]urea](/img/structure/B8151792.png)
![[(4-Bromo-3-methylphenyl)methyl]urea](/img/structure/B8151794.png)

